1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
Overview
Description
“1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C14H9FN4. It has a molecular weight of 252.246 . This compound is a key intermediate for the preparation of certain pharmaceuticals .
Synthesis Analysis
A new approach for the synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material. The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol. N-1 benzylation of this compound afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
Molecular Structure Analysis
The structure of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .
Chemical Reactions Analysis
The synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” involves several chemical reactions, including hydrazinolysis, intramolecular substitution, and N-1 benzylation .
Scientific Research Applications
Antibacterial and Antifungal Activities : Pyrazolo[3,4-b]pyridine derivatives have been studied for their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity. Certain compounds demonstrated significant activity in this regard (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Corrosion Inhibition : Research has explored the use of pyrazolo[3,4-b]pyridine derivatives as potential corrosion inhibitors for mild steel in acidic environments. Various experimental techniques have been used to study their effectiveness in this application (Dandia, Gupta, Singh, & Quraishi, 2013).
Kinase Inhibitor Development : A scalable synthesis process for a potent kinase inhibitor, which includes a pyrazolo[3,4-b]pyridine-5-carbonitrile derivative, has been developed. This process addresses safety hazards and trace metal contamination issues (Arunachalam et al., 2019).
Biomedical Applications : A review covering the synthesis and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines shows the wide range of potential uses for these compounds in medicine and pharmacology (Donaire-Arias et al., 2022).
Antitumor Activity : Some pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for potential cytotoxicity against human laryngeal epidermoid carcinoma cells, showing significant effects in certain compounds (Abdel‐Latif, Abdel-fattah, Gaffer, & Etman, 2016).
Safety And Hazards
While specific safety and hazard information for “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUGTRFBZTTQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |
CAS RN |
256376-65-5 | |
Record name | 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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